2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its indole, sulfonyl, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by piperidine.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl indole intermediate.
Attachment of the Pyrrolidine Group: Finally, the pyrrolidine group is attached via another nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the effects of indole derivatives on cellular processes. Its structure suggests potential interactions with various biological targets, making it useful in drug discovery.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological pathways, potentially inhibiting or activating specific proteins. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine and pyrrolidine groups could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-ylsulfonyl)-1-(piperidin-1-yl)ethanone: Lacks the pyrrolidine group, potentially altering its biological activity.
2-(1H-Indol-3-ylsulfonyl)-1-(morpholin-1-yl)ethanone: Contains a morpholine group instead of pyrrolidine, which may affect its solubility and reactivity.
2-(1H-Indol-3-ylsulfonyl)-1-(azepan-1-yl)ethanone: Features an azepane ring, which could change its interaction with biological targets.
Uniqueness
The unique combination of indole, sulfonyl, piperidine, and pyrrolidine groups in 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering a balance of reactivity, stability, and biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGFQQKYXNUWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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